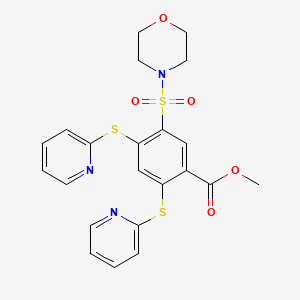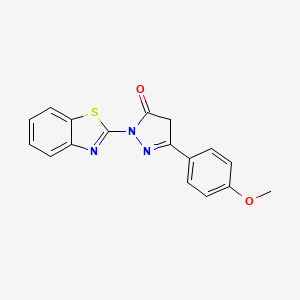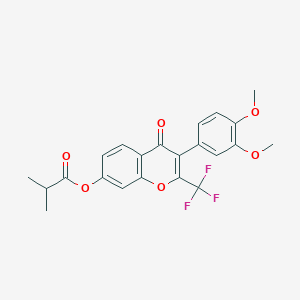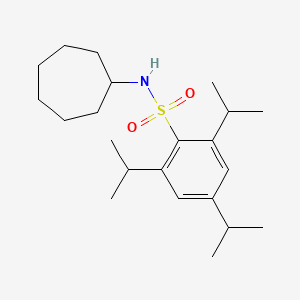![molecular formula C18H18N4O3S B11645957 N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-3-propoxybenzamide](/img/structure/B11645957.png)
N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-3-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-1-(3-PROPOXYBENZOYL)THIOUREA is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a benzodiazole ring fused with a thiourea moiety and a propoxybenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-1-(3-PROPOXYBENZOYL)THIOUREA typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Propoxybenzoyl Group: The propoxybenzoyl group can be introduced via Friedel-Crafts acylation using propoxybenzoyl chloride and an appropriate Lewis acid catalyst.
Formation of Thiourea Moiety: The final step involves the reaction of the benzodiazole derivative with an isothiocyanate to form the thiourea moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-1-(3-PROPOXYBENZOYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring or the propoxybenzoyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids for acylation, bases for nucleophilic substitution.
Major Products
Sulfoxides and Sulfones: Products of oxidation.
Thiols and Amines: Products of reduction.
Substituted Derivatives: Products of nucleophilic substitution.
Aplicaciones Científicas De Investigación
3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-1-(3-PROPOXYBENZOYL)THIOUREA has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, antimicrobial agent, and enzyme inhibitor.
Material Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Industrial Processes: The compound can be used as a catalyst or intermediate in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-1-(3-PROPOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-1-(3-METHOXYBENZOYL)THIOUREA: Similar structure with a methoxy group instead of a propoxy group.
3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-1-(3-ETHOXYBENZOYL)THIOUREA: Similar structure with an ethoxy group instead of a propoxy group.
Uniqueness
The uniqueness of 3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-1-(3-PROPOXYBENZOYL)THIOUREA lies in its specific propoxybenzoyl group, which can impart distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C18H18N4O3S |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]-3-propoxybenzamide |
InChI |
InChI=1S/C18H18N4O3S/c1-2-8-25-13-5-3-4-11(9-13)16(23)22-18(26)19-12-6-7-14-15(10-12)21-17(24)20-14/h3-7,9-10H,2,8H2,1H3,(H2,20,21,24)(H2,19,22,23,26) |
Clave InChI |
LCVUNDLYBDDXCC-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-{3-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-diphenyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11645881.png)
![ethyl 4-[3-(2,4-dichlorophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B11645882.png)
![Ethyl (2Z)-2-{[3-(acetyloxy)phenyl]methylidene}-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11645889.png)
![(5Z)-5-({5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11645897.png)
![ethyl N-{(2E)-3-(4-bromophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}threoninate](/img/structure/B11645908.png)

![N-(3-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11645915.png)


![N-{2-methoxy-4-[(2-methylpropanoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B11645923.png)

![2-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11645928.png)
![4-chloro-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B11645932.png)
